3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The structure features a 3-isobutyl group, methyl substituents at positions 1, 6, and 7, and a morpholinopropyl chain at position 6. These modifications influence its physicochemical properties and biological interactions, particularly in receptor binding and enzyme inhibition .
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylpropyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)13-26-19(28)17-18(23(5)21(26)29)22-20-25(15(3)16(4)27(17)20)8-6-7-24-9-11-30-12-10-24/h14H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHFBUMNROLPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Structural and Functional Differences:
Substituent Effects on Solubility: The target compound’s morpholinopropyl chain enhances hydrophilicity compared to purely alkyl (e.g., butyl in Compound 63) or aromatic (e.g., phenyl in ) substituents. This may improve bioavailability, as seen in morpholinoethyl analogs with water-soluble adenosine receptor antagonism . Hydroxyphenyl groups (e.g., in Compound 63) introduce polarity but may reduce metabolic stability due to susceptibility to glucuronidation .
Receptor and Enzyme Selectivity: Morpholino-containing analogs (e.g., ’s Compound 5) show dual activity at serotonin/dopamine receptors and PDEs, suggesting the morpholine group contributes to binding pocket interactions in both enzyme and receptor targets . Imidazolylpropyl-substituted compounds (e.g., Compound 44) prioritize adenosine receptor antagonism, likely due to the imidazole ring’s ability to mimic adenine in adenosine .
Synthetic Feasibility: The target compound’s longer morpholinopropyl chain may complicate synthesis compared to shorter alkyl or aryl substituents. For example, Compound 63’s butyl group yielded only 10%, indicating steric challenges in alkylation steps .
Research Findings and Implications
- PDE Inhibition: Morpholino-substituted imidazopurines (e.g., ’s Compound 5) inhibit PDE4B1 and PDE10A, enzymes linked to neurodegenerative and inflammatory diseases. The target compound’s extended morpholinopropyl chain could enhance PDE isoform selectivity due to increased chain flexibility .
- Receptor Modulation : The 3-isobutyl group in the target compound may sterically hinder off-target interactions, improving specificity compared to bulkier substituents like dimethylphenyl () .
- Pharmacokinetics : Morpholine derivatives generally exhibit balanced lipophilicity (logP ~2–3), favoring blood-brain barrier penetration for central nervous system targets .
Preparation Methods
Table 1: Key Precursors and Their Roles
| Precursor | Role | Source |
|---|---|---|
| 6-Chloro-9H-purine | Core scaffold | |
| 3-Chloropropylmorpholine | Morpholinopropyl group source | |
| Isobutyl bromide | N3 alkylation agent |
Stepwise Synthetic Route
Alkylation of the Purine Core
The purine core undergoes sequential alkylation to introduce methyl and isobutyl groups:
Introduction of the Morpholinopropyl Group
The morpholinopropyl side chain is attached via nucleophilic substitution:
Cyclization to Form the Imidazo[2,1-f]Purine Core
Cyclization is achieved using a two-step process:
- Oxidation : The intermediate is treated with manganese dioxide to oxidize the imidazole ring.
- Thermal Cyclization : Heating at 120°C in acetic acid closes the imidazo ring, forming the dione structure (85% yield).
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Table 2: Comparison of Conventional vs. Microwave Methods
| Step | Conventional Time | Microwave Time | Yield (%) |
|---|---|---|---|
| N1/N7 Methylation | 12 hours | 30 minutes | 92 vs. 89 |
| Cyclization | 6 hours | 10 minutes | 85 vs. 82 |
Industrial-Scale Production
Continuous Flow Synthesis
Continuous flow reactors enhance scalability:
- Advantages : Higher throughput (1 kg/day) and reduced solvent waste.
- Conditions : Reactions occur in microfluidic channels with immobilized catalysts.
Analytical Characterization
Spectroscopic Methods
Mass Spectrometry
Challenges and Optimization
Regioselectivity Issues
Competing alkylation at N9 is mitigated by:
Q & A
Q. How do structural modifications at the 8-(3-morpholinopropyl) position alter bioactivity?
- Methodological Answer : Comparative studies with analogs (e.g., morpholinoethyl or piperidinylpropyl substitutions) reveal the role of side-chain length and basicity. Biolayer interferometry quantifies binding affinity changes, while mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
